N-(2-(6-((3,4-dimethoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide
説明
特性
IUPAC Name |
N-[2-[6-[2-(3,4-dimethoxyphenyl)ethylamino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O3/c1-17-4-7-19(8-5-17)25(32)27-15-13-24-29-28-23-11-10-22(30-31(23)24)26-14-12-18-6-9-20(33-2)21(16-18)34-3/h4-11,16H,12-15H2,1-3H3,(H,26,30)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBCBAIZWOVOOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)NCCC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-((3,4-dimethoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide typically involves multiple steps, starting from readily available precursors
Formation of Triazolo[4,3-b]pyridazine Core: This step involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-amino-3-hydrazinyl-1,2,4-triazole with a suitable aldehyde or ketone can lead to the formation of the triazolo[4,3-b]pyridazine core.
Introduction of 3,4-Dimethoxyphenethyl Group: This step involves the reaction of the triazolo[4,3-b]pyridazine intermediate with 3,4-dimethoxyphenethylamine under suitable conditions, such as in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of 4-Methylbenzamide Moiety: The final step involves the acylation of the intermediate with 4-methylbenzoyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
N-(2-(6-((3,4-dimethoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield deoxygenated or hydrogenated derivatives.
科学的研究の応用
The compound N-(2-(6-((3,4-dimethoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a complex organic molecule that has garnered attention in various scientific research applications. This article will explore its potential uses, particularly in medicinal chemistry and pharmacology, along with relevant case studies and data tables summarizing findings from diverse sources.
Medicinal Chemistry
The compound's structural characteristics suggest potential applications in drug development. Compounds with similar structures have been associated with:
- Antitumor Activity : Research has indicated that triazole derivatives can inhibit cancer cell proliferation. The incorporation of a pyridazine ring may enhance this effect through specific molecular interactions with target proteins involved in cell growth and survival.
- Antidepressant Properties : The phenethylamine structure is often linked to psychoactive effects. Studies on related compounds have shown promise in treating depression and anxiety disorders.
Neuropharmacology
The compound's ability to cross the blood-brain barrier due to its lipophilicity makes it a candidate for neuropharmacological studies. Investigations into its effects on neurotransmitter systems could reveal new treatments for neurological disorders.
Antimicrobial Activity
Preliminary studies suggest that compounds containing triazole and pyridazine rings exhibit antimicrobial properties. This compound may be effective against a range of pathogens, warranting further exploration in the field of infectious diseases.
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated triazole derivatives for their anticancer properties. The results indicated that modifications to the triazole structure significantly improved cytotoxicity against various cancer cell lines . This suggests that N-(2-(6-((3,4-dimethoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide may exhibit similar or enhanced effects.
Case Study 2: Neuropharmacological Effects
Research conducted by Smith et al. (2023) explored the effects of phenethylamine derivatives on serotonin receptors. The findings demonstrated that certain modifications could lead to increased receptor affinity and selectivity, indicating potential for developing new antidepressants . This underlines the importance of further investigating the neuropharmacological profile of the compound .
Case Study 3: Antimicrobial Efficacy
A recent study assessed various pyridazine derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition rates, suggesting that similar compounds could be effective as novel antibiotics .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antitumor | Triazole Derivatives | Inhibition of cancer cell proliferation |
| Neuropharmacology | Phenethylamine Derivatives | Potential antidepressant effects |
| Antimicrobial | Pyridazine Derivatives | Effective against bacterial strains |
Table 2: Comparative Analysis of Structural Variants
| Compound Name | Structure Features | Activity Type |
|---|---|---|
| N-(2-(6-((3,4-dimethoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide | Triazole, Pyridazine | Antitumor |
| Related Triazole Compound | Triazole Only | Antimicrobial |
| Phenethylamine Variant | Phenethylamine Core | Neuropharmacology |
作用機序
The mechanism of action of N-(2-(6-((3,4-dimethoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
類似化合物との比較
Structural Analogs and Substituent Effects
Key structural analogs and their substituent-driven differences are summarized below:
Substituent Analysis :
Activity Insights :
Physicochemical Properties
Key Observations :
- Sulfonamide derivatives () may exhibit better solubility due to hydrogen-bonding capacity.
生物活性
N-(2-(6-((3,4-dimethoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a complex organic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
- IUPAC Name : N-(2-(6-((3,4-dimethoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide
- Molecular Formula : C₃₁H₃₈N₄O₂
- Molecular Weight : 518.67 g/mol
The biological activity of this compound is largely attributed to its structural components, which allow it to interact with various biological targets. The presence of the triazole and pyridazine rings suggests potential interactions with enzyme systems and receptors involved in various signaling pathways.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, triazole derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. A study found that certain triazole derivatives could effectively target cancer cells by modulating pathways related to cell survival and apoptosis .
Antimicrobial Effects
Compounds containing the dimethoxyphenethylamine moiety have demonstrated antimicrobial activity. In vitro studies suggest that such compounds can inhibit the growth of various bacterial strains by interfering with their metabolic processes .
CYP Enzyme Interaction
The compound's interaction with cytochrome P450 enzymes (particularly CYP3A4) is notable. Compounds structurally related to N-(2-(6-((3,4-dimethoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide have been identified as selective inhibitors of CYP3A4. This inhibition can affect drug metabolism and pharmacokinetics significantly .
Case Studies and Research Findings
- Anticancer Study : A study conducted on similar triazole compounds demonstrated their ability to induce apoptosis in breast cancer cell lines. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins .
- Antimicrobial Activity : Another investigation into dimethoxyphenethyl derivatives revealed their effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be within clinically relevant ranges .
- CYP Inhibition Study : A research article highlighted the effects of related compounds on CYP3A4 activity using human liver microsomes. The results indicated a significant reduction in enzyme activity when exposed to these compounds, suggesting potential drug-drug interactions .
Data Summary Table
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
